Gamma-Valerolactone is an organic compound with the chemical formula C₅H₈O₂. It is classified as a lactone, specifically a cyclic ester, and appears as a colorless liquid. Gamma-Valerolactone is notable for its chiral nature, although it is typically utilized in its racemic form. This compound is derived from biomass and has gained attention due to its potential as a renewable resource for various applications, including as a green solvent, fuel additive, and precursor for other chemicals .
GVL is a promising biofuel candidate due to its several favorable characteristics:
GVL's properties make it a valuable green solvent in various scientific research fields:
Beyond biofuels and green solvents, GVL finds applications in other scientific research areas:
The initial step in many of these reactions involves the hydrogenation of gamma-Valerolactone to form key intermediates, followed by subsequent transformations that lead to valuable products such as pentanol and alkenes .
Gamma-Valerolactone exhibits biological activity that has garnered interest in pharmacological contexts. It acts as a prodrug to gamma-hydroxyvaleric acid, which shares similar effects with gamma-hydroxybutyric acid but with reduced potency. Due to its legal status compared to gamma-hydroxybutyric acid, gamma-Valerolactone has become a popular alternative in certain recreational contexts . Moreover, it has been studied for its potential therapeutic applications due to its relatively low toxicity profile.
Gamma-Valerolactone can be synthesized through various methods, primarily from levulinic acid derived from biomass sources such as corn stover and wood. The synthesis typically involves two main stages: hydrogenation of levulinic acid to form 4-hydroxy-pentanoic acid or its esters, followed by cyclization to produce gamma-Valerolactone .
Key synthesis methods include:
Gamma-Valerolactone has diverse applications across several industries:
Research on gamma-Valerolactone's interactions focuses on its reactivity with various catalysts and substrates during chemical transformations. Studies indicate that it can effectively solubilize biomass components during thermocatalytic processes, enhancing the yield of valuable sugars from lignocellulosic materials . Furthermore, interaction studies have explored its behavior in catalytic systems aimed at upgrading biomass-derived compounds into fuels and chemicals.
Gamma-Valerolactone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Delta-Valerolactone | C₅H₈O₂ | A structural isomer; less commonly used than gamma-Valerolactone. |
Gamma-Butyrolactone | C₄H₈O₂ | Smaller ring structure; known for its sedative effects. |
1,4-Butanediol | C₄H₁₀O₂ | Linear structure; widely used in plastics and polymers. |
Valeric Acid | C₅H₁₀O₂ | Non-cyclic structure; used in flavoring and fragrances. |
Gamma-Valerolactone's unique five-membered ring structure distinguishes it from these compounds, contributing to its specific reactivity and functional properties. Its potential applications as a renewable resource further emphasize its significance in both industrial and pharmaceutical contexts .
GVL was first synthesized in the early 20th century through the cyclization of levulinic acid derivatives. Its industrial relevance grew in the 2000s as researchers explored biomass-derived alternatives to fossil fuels. Early studies focused on its production from lignocellulosic biomass, particularly via the hydrogenation of levulinic acid—a byproduct of cellulose hydrolysis. By 2010, GVL gained attention as a "green solvent" due to its low environmental impact compared to traditional solvents like dimethylformamide (DMF).
GVL is classified as a γ-lactone, structurally characterized by a five-membered ring with an ester functional group. Its IUPAC name is 5-methyloxolan-2-one, and it exists as a racemic mixture in its commonly used form. Key properties include:
Property | Value |
---|---|
Molecular weight | 100.12 g/mol |
Boiling point | 207–208°C |
Density | 1.052 g/cm³ |
Solubility in water | Fully miscible |
Flash point | 81°C |
GVL’s chiral center at the 5-position allows for enantiomeric forms, though industrial applications typically use the racemic form.
GVL’s production from renewable feedstocks (e.g., agricultural waste) aligns with circular economy principles. It retains 97% of the energy content of its precursor, glucose, making it a viable fuel additive. Additionally, its low toxicity ($$ EC_{50} > 100 \, \text{mg/L} $$ for aquatic organisms) and ready biodegradability (80% degradation in 28 days) position it as a sustainable alternative to reprotoxic solvents like NMP.
Gamma-valerolactone is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1] [2] [3]. The compound exists as a five-membered lactone ring structure, specifically classified as 5-methyloxolan-2-one according to IUPAC nomenclature [2] [5]. The molecular structure features a saturated five-membered ring containing one oxygen atom, with a carbonyl group (C=O) adjacent to the oxygen atom and a methyl substituent at the 5-position of the ring [1] [3].
The compound possesses a chiral center, making it optically active, though it is commonly used as a racemate in most applications [1]. The SMILES notation for gamma-valerolactone is represented as CC1CCC(=O)O1, while the InChI key is GAEKPEKOJKCEMS-UHFFFAOYSA-N [2] [3] [5]. The structural arrangement creates a stable cyclic ester configuration that influences many of its chemical and physical properties.
Gamma-valerolactone exists as a colorless to pale yellow, clear liquid at room temperature [6] [10] [11]. The compound presents as a transparent liquid with no visible particulate matter under standard atmospheric conditions [12] [14]. Its physical appearance remains consistent across various commercial preparations, maintaining its clarity and colorless nature when properly stored [10] [11].
The melting point of gamma-valerolactone is consistently reported at -31°C across multiple sources [6] [7] [11] [12] [14]. The compound exhibits a boiling point range of 207-208°C at standard atmospheric pressure [6] [7] [11] [12] [14]. These thermal properties indicate that gamma-valerolactone remains liquid across a wide temperature range under normal conditions, contributing to its utility as a solvent and chemical intermediate.
Property | Value | Reference |
---|---|---|
Melting Point | -31°C | [6] [7] [11] |
Boiling Point | 207-208°C | [6] [7] [11] |
Flash Point | 96-102°C | [11] [12] [14] |
The density of gamma-valerolactone at 25°C is reported as 1.05 g/mL, with some sources providing a more specific range of 1.052-1.060 g/mL at 20°C [6] [7] [10] [11]. The viscosity of the compound at 25°C is documented as 2.18 centipoise (cP), indicating its relatively low viscosity compared to many organic solvents [6] [7] [11]. The specific gravity is consistently reported as 1.05-1.06 at 20/20°C [12] [14].
Additional physical parameters include a vapor density of 3.45 (versus air) and a vapor pressure of 30-44 Pa at 20-25°C [6] [7]. These properties collectively demonstrate that gamma-valerolactone behaves as a moderately dense liquid with favorable flow characteristics.
Gamma-valerolactone exhibits excellent water miscibility, being completely miscible with water at room temperature [5] [14]. The compound shows extensive solubility in most organic solvents, including alcohols, chloroform, and methanol [6] [14]. It demonstrates miscibility with various resins, waxes, and propylene glycol, while showing slight miscibility with zein, beeswax, and petrolatum [6] [7].
The compound is immiscible with anhydrous glycerin, glue, casein, arabic gum, and soybean protein [6] [7]. The water solubility is estimated at 9.381 × 10⁴ mg/L at 25°C, confirming its high aqueous solubility [5]. The log P (octanol-water partition coefficient) is reported as -0.27 to -0.35, indicating hydrophilic character [6] [9].
The surface tension of gamma-valerolactone is documented as 30 dynes/cm at 25°C [6] [7]. The refractive index varies slightly among sources, with values reported as 1.432 at 20°C/D line [7], 1.4320-1.4340 [11], 1.429-1.435 at 20°C/D [10], and 1.43 [14]. The molecular refractive power is calculated as 24.72 mL/mol [9].
The compound exhibits a dielectric constant of 36.14, indicating significant polar character [6] [9]. The dipole moment is reported as 4.71 D, further confirming the polar nature of the molecule due to the carbonyl group within the lactone ring [9].
Gamma-valerolactone demonstrates characteristic lactone reactivity, with the most significant reaction being ring-opening under various conditions [15] [17] [19]. The compound readily undergoes ring-opening reactions to form pentenoic acid isomers, which can subsequently undergo decarboxylation or hydrogenation depending on the reaction conditions [15] [17] [19]. Ring-opening is identified as a reversible reaction, while decarboxylation and hydrogenation proceed irreversibly under typical reaction conditions [17] [19].
The lactone ring exhibits stability compared to larger ring lactones, with gamma-lactones being more stable and less readily opened than delta- and epsilon-analogues [17] [19]. The presence of the five-membered ring structure contributes to this enhanced stability through reduced ring strain compared to smaller lactones [17] [19].
Computational studies reveal that gamma-valerolactone conversion over ruthenium catalysts involves ring-opening with an activation barrier of 69 kJ/mol, followed by hydrogenation steps that represent the rate-limiting processes [15] [21]. The formation of unsaturated acyl intermediates after ring-opening creates opportunities for various downstream reactions, including the production of 1,4-pentanediol and alcohols [15] [16].
Dry gamma-valerolactone exhibits remarkable thermal stability, remaining stable for several weeks at 150°C without appropriate catalysts present [18]. The compound shows excellent stability in anhydrous conditions, with thermal decomposition requiring the presence of specific catalysts to proceed [18]. In aqueous solutions at temperatures up to 60°C, gamma-valerolactone remains stable for extended periods without significant degradation [18].
At elevated temperatures above 60°C, gamma-valerolactone reacts with water to form 4-hydroxyvaleric acid, reaching equilibrium within several days at 100°C [18]. Acidic conditions significantly affect stability, with aqueous solutions of hydrochloric acid and sulfuric acid catalyzing ring-opening even at room temperature [18]. The equilibrium between gamma-valerolactone, water, and 4-hydroxyvaleric acid becomes established under acidic conditions, though the 4-hydroxyvaleric acid concentration remains below 4 mol% [18].
Basic conditions also promote reversible ring-opening, with sodium hydroxide producing the sodium salt of 4-hydroxyvalerate, while ammonium hydroxide results in 4-hydroxyvaleric amide formation [18]. Importantly, the reversible ring-opening of optically active gamma-valerolactone in the presence of acids or bases does not affect the stability of the chiral center [18].
The lactone functional group in gamma-valerolactone exhibits characteristic ester chemistry while maintaining the unique properties conferred by the cyclic structure [15] [17] [19]. The carbonyl carbon in the lactone ring serves as an electrophilic center, susceptible to nucleophilic attack under appropriate conditions [15] [17]. The oxygen atom adjacent to the carbonyl group participates in the cyclic structure while maintaining some basicity [17] [19].
Ring-opening mechanisms involve nucleophilic attack at the carbonyl carbon, leading to cleavage of the C-O bond and formation of linear carboxylic acid derivatives [17] [19]. The five-membered ring structure provides optimal balance between ring strain and stability, making gamma-valerolactone less reactive than smaller lactones but more reactive than larger ring analogues [17] [19].
The lactone carbonyl group exhibits characteristic infrared absorption patterns, with the C=O stretch appearing at different frequencies depending on the chemical environment and hydrogen bonding interactions [33]. In solution, the carbonyl frequency appears at 1782 cm⁻¹, while adsorption on various surfaces shifts this frequency due to specific interactions with surface sites [33].
The ¹H NMR spectrum of gamma-valerolactone in CDCl₃ shows characteristic signals that confirm the molecular structure [22]. The methyl group attached to the ring carbon appears as a doublet around 1.42 ppm with an integration value of 1000, representing the three protons of the CH₃ group [22]. The methine proton (CH) appears as a multiplet around 4.65-4.69 ppm, consistent with its position adjacent to the oxygen atom in the ring [22].
The methylene protons (CH₂) exhibit complex multipicity patterns between 2.35-2.58 ppm, reflecting their different chemical environments within the five-membered ring structure [22]. These signals integrate for four protons total, corresponding to the two CH₂ groups in the lactone ring [22]. The coupling patterns observed in the ¹H NMR spectrum confirm the connectivity and stereochemical relationships within the molecule [22].
¹³C NMR spectroscopy provides detailed information about the carbon framework of gamma-valerolactone [29] [31] [32]. Solid-state ¹³C NMR studies have revealed distinct chemical shift patterns for different enantiomers, with the (S)-enantiomer showing the methyl group in equatorial orientation and the (R)-enantiomer showing axial orientation [29] [32]. The carbonyl carbon exhibits characteristic downfield chemical shifts typical of lactone carbonyls [31].
The chemical shift tensors for methyl carbons have been determined using specialized NMR techniques, providing insight into conformational preferences of different enantiomers [29] [32]. Temperature-dependent NMR studies reveal molecular motion characteristics, including reorientation barriers that differ between enantiomers [29] [32].
Mass spectrometry analysis of gamma-valerolactone reveals characteristic fragmentation patterns that confirm structural assignments [22] [24] [25] [26] [30]. The molecular ion peak appears at m/z 100, corresponding to the molecular weight of C₅H₈O₂ [22] [24] [25]. The base peak typically appears at m/z 56, representing the most stable fragment ion [22] [25].
Electron impact mass spectrometry shows several diagnostic fragment ions including m/z 85 (69.9% relative intensity), m/z 56 (100% base peak), m/z 43 (47.8%), m/z 41 (70.2%), and m/z 29 (64.2%) [22] [24]. The fragmentation pattern involves initial loss of methyl radicals and subsequent ring fragmentation processes [24] [30].
API mass spectrometry studies demonstrate that gamma-valerolactone undergoes characteristic lactone fragmentation involving loss of water (H₂O) and carbon monoxide (CO) [30]. The [M+H-H₂O]⁺ and [M+H-CH₂CO]⁺ fragments are prominent in the mass spectrum, indicating specific fragmentation pathways [30]. Isotopic labeling studies with ¹⁸O have provided mechanistic insights into the fragmentation processes [30].
m/z Value | Relative Intensity (%) | Fragment Assignment |
---|---|---|
100 | 5.6 | [M]⁺ (molecular ion) |
85 | 69.9 | [M-CH₃]⁺ |
56 | 100.0 | Base peak |
43 | 47.8 | [C₂H₃O]⁺ |
41 | 70.2 | [C₃H₅]⁺ |
29 | 64.2 | [CHO]⁺ |
Infrared spectroscopy provides diagnostic information about the functional groups present in gamma-valerolactone [24] [33] [35]. The carbonyl stretch of the lactone group appears as a strong absorption at 1782 cm⁻¹ in dilute CCl₄ solution [33]. This frequency is characteristic of five-membered lactones and distinguishes gamma-valerolactone from other carbonyl-containing compounds [33] [35].
When adsorbed on various surfaces, the carbonyl frequency shifts due to hydrogen bonding and other specific interactions [33]. On silica-based catalysts, multiple carbonyl bands appear at 1760, 1740, and ~1710 cm⁻¹, indicating different adsorption sites and interaction modes [33]. A weak band at 1680 cm⁻¹ suggests coordination to Lewis acid sites [33].
The C-H stretching region shows characteristic patterns with methyl C-H stretches below 3000 cm⁻¹ and methine C-H stretches slightly above 3000 cm⁻¹ [35]. Methylene scissoring vibrations appear at 1462 cm⁻¹ and 1423 cm⁻¹, with the latter being shifted due to adjacency to the carbonyl group [33]. A methine bending vibration connected to oxygen appears around 1355 cm⁻¹ [33].
The fingerprint region (400-1400 cm⁻¹) contains complex vibrations that provide unique identification characteristics for gamma-valerolactone [35]. These bands result from various bending and stretching modes within the lactone ring structure [33] [35].
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HR-MS/MS) has been developed for quantitative analysis of gamma-valerolactone and related compounds [28]. This technique provides excellent separation and identification capabilities, particularly useful for studying metabolites and derivatives [28]. The method demonstrates acceptable linearity, repeatability, and accuracy across various concentration ranges [28].
Ultraviolet-visible (UV-Vis) spectroscopy has been employed in catalytic studies involving gamma-valerolactone, particularly for characterizing metal catalysts used in its conversion [34]. UV-Vis diffuse reflectance spectroscopy reveals information about metal oxidation states and coordination environments in supported catalysts [34].
Gas chromatography-mass spectrometry (GC-MS) provides another analytical approach for gamma-valerolactone analysis, offering excellent separation and structural confirmation capabilities [25] [26]. The technique is particularly valuable for mixture analysis and purity determination [25] [26].
Chemical genomic analysis has emerged as a novel approach for studying gamma-valerolactone interactions with biological systems, though this falls outside traditional analytical chemistry techniques [27]. Various chromatographic methods coupled with different detection systems continue to be developed for specialized applications involving gamma-valerolactone analysis [28].
Irritant